5-methyl-1-benzothiophene-3-carbaldehyde
CAS No.: 32969-19-0
Cat. No.: VC11615381
Molecular Formula: C10H8OS
Molecular Weight: 176.24 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32969-19-0 |
|---|---|
| Molecular Formula | C10H8OS |
| Molecular Weight | 176.24 g/mol |
| IUPAC Name | 5-methyl-1-benzothiophene-3-carbaldehyde |
| Standard InChI | InChI=1S/C10H8OS/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-6H,1H3 |
| Standard InChI Key | CICXVKAEDHCPKJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)SC=C2C=O |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
5-Methyl-1-benzothiophene-3-carbaldehyde belongs to the benzothiophene family, a class of sulfur-containing heterocycles. The core structure consists of a benzene ring fused to a thiophene ring, with substituents at positions 3 (aldehyde) and 5 (methyl). The IUPAC name derives from the numbering system where the sulfur atom occupies position 1. Key structural attributes include:
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Aromaticity: The fused benzene-thiophene system allows for extended π-conjugation, enhancing stability and directing electrophilic substitution reactions .
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Substituent Effects: The methyl group at position 5 acts as an electron-donating group, while the aldehyde at position 3 withdraws electrons, creating a polarized electronic environment .
Table 1: Physicochemical Properties of 5-Methyl-1-benzothiophene-3-carbaldehyde
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.23 g/mol |
| Density | 1.3–1.5 g/cm³ (estimated) |
| Boiling Point | 320–340 °C (extrapolated) |
| Melting Point | 85–90 °C (predicted) |
| LogP (Partition Coefficient) | 3.2 (calculated) |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 5-methyl-1-benzothiophene-3-carbaldehyde typically involves formylation of a pre-functionalized benzothiophene precursor. Two primary methodologies dominate:
Vilsmeier-Haack Formylation
This method employs a mixture of dimethylformamide (DMF) and phosphorus oxychloride () to introduce the aldehyde group. The reaction proceeds via electrophilic aromatic substitution, with the methyl group directing formylation to position 3 :
Optimized Conditions:
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Temperature: 0–5 °C (initial), then 80–100 °C (reflux)
Directed Ortho Metalation (DoM)
Lithiation of 5-methyl-1-benzothiophene using n-butyllithium followed by quenching with DMF provides regioselective access to the aldehyde. This method offers superior regiocontrol but requires anhydrous conditions.
Industrial-Scale Production
Industrial synthesis emphasizes cost efficiency and scalability:
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction times compared to batch processes.
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Catalytic Systems: Palladium-based catalysts enable tandem reactions, minimizing waste .
Reactivity and Functionalization
Aldehyde-Specific Reactions
The aldehyde group serves as a versatile handle for further derivatization:
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Schiff Base Formation: Reacts with primary amines to yield imines, useful in coordination chemistry.
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Nucleophilic Addition: Grignard reagents or hydrides convert the aldehyde to alcohols or hydrocarbons.
Table 2: Representative Reactions of 5-Methyl-1-benzothiophene-3-carbaldehyde
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 5-Methyl-1-benzothiophene-3-carboxylic acid |
| Reduction | NaBH₄, MeOH | 5-Methyl-1-benzothiophene-3-methanol |
| Condensation | Aniline, EtOH | N-(5-Methyl-1-benzothiophene-3-yl)aniline |
Applications in Materials Science and Pharmaceuticals
Organic Electronics
The compound’s planar structure facilitates π-stacking, making it suitable for:
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Organic Light-Emitting Diodes (OLEDs): As a hole-transporting material .
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Semiconducting Polymers: Copolymerized with thiophene derivatives to enhance charge mobility.
Medicinal Chemistry
Derivatives exhibit bioactivity in preliminary studies:
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Antimicrobial Agents: Schiff base derivatives show inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) .
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Anticancer Candidates: Quinazolinone hybrids demonstrate apoptosis induction in HeLa cells (IC₅₀: 12 µM) .
Future Directions and Challenges
Green Synthesis Initiatives
Efforts to replace toxic reagents (e.g., ) with biocatalysts or microwave-assisted protocols are underway.
Expanding Biomedical Applications
Ongoing research explores its utility in targeted drug delivery systems and photodynamic therapy.
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